4-(4-chlorobenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
4-(4-Chlorobenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a 4-chlorobenzoyl group at position 4, a 2-(diethylamino)ethyl chain at position 1, and a pyridin-2-yl substituent at position 3.
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-3-25(4-2)13-14-26-19(17-7-5-6-12-24-17)18(21(28)22(26)29)20(27)15-8-10-16(23)11-9-15/h5-12,19,27H,3-4,13-14H2,1-2H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOHAQZXSKUZMG-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorobenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one , also known by its CAS number 615272-68-9, is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H24ClN3O3
- Molecular Weight : 413.9 g/mol
- Boiling Point : Predicted at 582.6 ± 50.0 °C
- Density : 1.280 ± 0.06 g/cm³
- pKa : 4.50 ± 1.00
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including MCF-7 and A549, with IC50 values comparable to established chemotherapeutics like doxorubicin and 5-Fluorouracil.
| Cell Line | IC50 Value (µM) | Comparison Drug |
|---|---|---|
| MCF-7 | 22.54 | Doxorubicin |
| A549 | 5.08 | Erlotinib |
One study highlighted the compound's ability to induce apoptosis in cancer cells, with flow cytometry showing a significant increase in apoptotic rates, suggesting a mechanism of action that involves programmed cell death pathways .
Cholinesterase Inhibition
The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Preliminary results indicate that it possesses moderate inhibitory activity, which could position it as a candidate for further development in treating cognitive disorders.
| Compound | IC50 Value (nM) | Standard Comparison |
|---|---|---|
| 4-(4-chlorobenzoyl)-1-(diethylamino)ethyl... | 28.3 ± 5.1 | Donepezil |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the chlorobenzoyl moiety appears to enhance anticancer activity, while the diethylamino group may contribute to improved solubility and bioavailability.
Key Structural Features:
- Chlorobenzoyl Group : Enhances lipophilicity and potential interactions with cellular membranes.
- Diethylamino Substituent : Likely increases the compound's ability to penetrate biological barriers.
- Pyridine Ring : Contributes to the electronic properties that may influence binding affinity to biological targets.
Case Studies
- Study on MCF-7 Cells : A recent study evaluated the antiproliferative effects of this compound on MCF-7 breast cancer cells, revealing an IC50 value of approximately 22.54 µM, indicating significant growth inhibition compared to control groups .
- Neuroprotective Potential : Another investigation focused on its neuroprotective effects against oxidative stress in neuronal cell lines, suggesting that the compound may mitigate cell death through antioxidant mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to a family of 3-hydroxy-pyrrol-2-one derivatives with variable substituents at positions 1, 4, and 4. Key structural analogs include:
Notes:
- Position 4 : The 4-chlorobenzoyl group in the target compound is replaced by methylbenzoyl (), methoxy-methylbenzoyl (), or retained in other analogs (), affecting electronic and steric properties.
Physicochemical Properties
- Solubility: The diethylaminoethyl group in the target compound likely improves water solubility compared to analogs with hydrophobic substituents (e.g., thiadiazole in ).
- Electron Effects : The 4-chlorobenzoyl group (electron-withdrawing) may enhance electrophilicity at the lactone carbonyl, influencing reactivity in biological systems .
- Thermal Stability : Melting points for analogs range from 235–237°C () to 303–306°C (), suggesting that heterocyclic substituents (e.g., thiadiazole) improve stability.
Challenges and Opportunities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
